molecular formula C16H19FN4O4S B2635882 5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 874806-22-1

5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2635882
CAS No.: 874806-22-1
M. Wt: 382.41
InChI Key: WTDSPTSTADXWHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Characterization

The compound 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione has been a subject of interest in various synthetic and characterization studies. For instance, its derivatives have been synthesized and characterized for their potential as fluorescent ligands for human 5-HT1A receptors. These derivatives exhibit high receptor affinity and promising fluorescence properties, making them suitable for visualizing 5-HT1A receptors in cellular models (Lacivita et al., 2009). Similarly, novel 1-phenyl-piperazine-2,6-diones have been synthesized through a facile synthetic route, with some derivatives showing significant herbicidal activity (Li et al., 2005).

Biological and Pharmacological Properties

The compound and its analogs have been explored for their potential biological and pharmacological properties. For example, certain 1,3-thiazoles with a piperazine substituent have exhibited anticancer activity against various cancer cell lines, highlighting their therapeutic potential (Turov, 2020). Furthermore, 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety have shown promising antimicrobial, antifungal, and anthelmintic activity, suggesting a wide range of applications in treating infections (Saingar et al., 2011).

Luminescent Properties and Electron Transfer

The luminescent properties and photo-induced electron transfer of compounds related to 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione have been studied, providing insights into their potential use in photophysical applications. Piperazine substituted naphthalimide compounds have demonstrated characteristic fluorescence quantum yields and free energy of charge separation, indicating their suitability as pH probes or for studying photo-induced electron transfer processes (Gan et al., 2003).

Material Science and Crystal Engineering

In the field of material science and crystal engineering, the compound's derivatives have been used to study crystal packing and supramolecular organization, contributing to the understanding of molecular interactions and the design of materials with specific properties. For instance, piperazine-2,5-diones derived from certain carboxylic acids have been prepared and crystallized to determine their supramolecular organization in crystals, shedding light on hydrogen bonding and dipole interactions (Jagadish et al., 2003).

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDSPTSTADXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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